4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a pyrimidinylmethyl group, and a pyrrole carboxamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Mechanism of Action
Target of Action
The primary target of this compound is the yeast casein kinase of Candida albicans, known as Yck2 . This kinase plays a crucial role in the growth and development of the yeast, making it an attractive target for antifungal drug development .
Mode of Action
The compound interacts with its target, Yck2, through hydrophobic bonds and van der Waals interactions . These interactions stabilize the compound within the active site of the kinase, inhibiting its activity . The inhibition of Yck2 disrupts the normal functioning of the yeast, leading to its death .
Biochemical Pathways
The inhibition of Yck2 affects several biochemical pathways within the yeast. Yck2 is involved in the regulation of cell wall synthesis, endocytosis, and other cellular processes . By inhibiting Yck2, the compound disrupts these processes, leading to the death of the yeast .
Result of Action
The result of the compound’s action is the death of the yeast cells. By inhibiting Yck2, the compound disrupts essential cellular processes, leading to cell death . This makes the compound a potential candidate for the development of new antifungal therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the pyrimidinylmethyl group: This can be done through a coupling reaction, such as the Suzuki or Heck coupling, where a pyrimidine derivative is coupled with the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-(3-fluorophenyl)pyrimidin-2-amine: Similar in structure but lacks the pyrrole carboxamide moiety.
6-methyl-2H-1-benzopyran-2-one: Contains a pyran ring instead of a pyrrole ring.
Uniqueness
4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide is unique due to its combination of a fluorophenyl group, a pyrimidinylmethyl group, and a pyrrole carboxamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-6-15(22-10-21-11)9-20-17(23)16-7-13(8-19-16)12-2-4-14(18)5-3-12/h2-8,10,19H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQMLEKUEBRUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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